molecular formula C10H9N3O B1297473 Quinoline-6-carbohydrazide CAS No. 5382-47-8

Quinoline-6-carbohydrazide

Cat. No. B1297473
CAS RN: 5382-47-8
M. Wt: 187.2 g/mol
InChI Key: ODFBQWDWMOXDDW-UHFFFAOYSA-N
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Description

Quinoline-6-carbohydrazide is a chemical compound that belongs to the family of quinolines . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .


Synthesis Analysis

The synthesis of quinoline derivatives, including Quinoline-6-carbohydrazide, has been reported in several studies . For instance, one method involves the reaction of ferrocene carboxaldehyde with dimedone and ketone, catalyzed by ammonium acetate using water as a green reaction media via microwave .


Molecular Structure Analysis

Quinoline-6-carbohydrazide contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .


Chemical Reactions Analysis

Quinoline-6-carbohydrazide, like other quinoline derivatives, can participate in various chemical reactions. For instance, quinoline Schiff base derivatives were evaluated against diabetic-II activity .

Scientific Research Applications

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

  • Medicinal Chemistry : Quinoline and its derivatives have a broad spectrum of biological activities . They are very attractive compounds in medicinal chemistry due to their potential as anti-inflammatory and analgesic agents . A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed and synthesized as anti-diabetic agents . They exhibited good inhibitory activity with IC50 values in the range of 110.6 ± 6.0 to 453.0 ± 4.7 µM .

  • Synthetic Organic Chemistry : Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . They are used in the synthesis of various organic compounds .

  • Industrial Chemistry : Quinolines also have applications in the field of industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals .

  • Green Chemistry : In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Quinoline derivatives can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

  • Mechanochemical Synthesis : The mechanochemical approach is generally a better choice for the synthesis of quinoline derivatives . This method involves the use of mechanical force to induce chemical reactions .

  • Solid-State Melt Reactions : Solid-state melt reactions are more efficient for the synthesis of certain quinoline derivatives . This method involves the melting of solid reactants to induce chemical reactions .

  • Medicinal Chemistry : Quinoline and its derivatives have a broad spectrum of biological activities . They are very attractive compounds in medicinal chemistry due to their potential as anti-inflammatory and analgesic agents . A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed and synthesized as anti-diabetic agents . They exhibited good inhibitory activity with IC50 values in the range of 110.6 ± 6.0 to 453.0 ± 4.7 µM .

  • Synthetic Organic Chemistry : Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . They are used in the synthesis of various organic compounds .

  • Industrial Chemistry : Quinolines also have applications in the field of industrial chemistry . They are used in the production of dyes, pharmaceuticals, and other industrial chemicals .

  • Green Chemistry : In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Quinoline derivatives can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

  • Mechanochemical Synthesis : The mechanochemical approach is generally a better choice for the synthesis of quinoline derivatives . This method involves the use of mechanical force to induce chemical reactions .

  • Solid-State Melt Reactions : Solid-state melt reactions are more efficient for the synthesis of certain quinoline derivatives . This method involves the melting of solid reactants to induce chemical reactions .

Future Directions

The future directions for research on Quinoline-6-carbohydrazide and other quinoline derivatives are vast. There is a need for the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

quinoline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBQWDWMOXDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332440
Record name quinoline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-carbohydrazide

CAS RN

5382-47-8
Record name quinoline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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